N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Pharmacokinetics
Lipophilicity is one of the most important physicochemical properties of a compound, which seems to be a key factor related to the cell transmembrane transport and other biological processes
Result of Action
Similar compounds have been shown to have diverse biological activities, especially in the field of pharmaceutics and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
It is known that this compound is part of the pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in its biochemical interactions .
Cellular Effects
It has been suggested that similar compounds have shown to stimulate basal adenylate cyclase (AC) activity in rat testicular membranes . This stimulation of AC activity can have profound effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been shown that a similar compound, 5-amino-N-(tert-butyl)-4-(4-iodophenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide (TP48), reduces the thyroid-stimulating hormone (TSH)-stimulated adenylate cyclase activity in rat thyroid membranes . This suggests that N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
It has been shown that a similar compound, TP03, stimulated testosterone production more effectively after one- or five-day intraperitoneal administration than following subcutaneous and oral administration in male rats . This suggests that the effects of this compound might vary with different dosages and routes of administration.
Metabolic Pathways
Given its structural similarity to other pyrimidopyrimidines, it is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Biological Activity
N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C11H15N3O2S
- Molecular Weight : 253.32 g/mol
- CAS Number : 443328-75-4
The precise mechanism of action for this compound remains largely unexplored. However, related compounds in the thiazolo[3,2-a]pyrimidine class have shown interactions with various biological targets, potentially modulating pathways involved in metabolic processes, inflammation, and oncogenesis .
Biochemical Pathways
Research indicates that thiazole and pyrimidine derivatives can influence several biochemical pathways:
- Metabolic Pathways : Compounds may affect enzyme activities related to metabolism.
- Inflammatory Pathways : Potential anti-inflammatory effects have been noted.
- Oncogenic Pathways : Some derivatives exhibit cytotoxicity against cancer cell lines.
Biological Activities
This compound has been studied for various biological activities:
-
Anticancer Activity :
- Thiazole derivatives have demonstrated significant anticancer properties. For instance, compounds similar to N-(tert-butyl)-5-oxo have shown effectiveness against human liver carcinoma cell lines (HepG2) with IC50 values indicating potent cytotoxicity .
- Structure-activity relationship (SAR) studies suggest that specific substituents enhance the anticancer efficacy by promoting apoptosis in cancer cells .
- Anticonvulsant Activity :
- Antimicrobial Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity and structural characteristics. Key pharmacokinetic parameters include:
- Absorption : Enhanced by the compound's lipophilic nature.
- Distribution : Likely widespread due to favorable partitioning into lipid membranes.
- Metabolism : Requires further investigation to determine metabolic pathways and stability in biological systems.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various thiazolo[3,2-a]pyrimidine derivatives on HepG2 cells. The results indicated that compounds with a similar structure exhibited IC50 values ranging from 10 to 30 µM, suggesting significant cytotoxic activity.
Study 2: Anticonvulsant Properties
In another study focusing on anticonvulsant activity, a series of thiazole derivatives were tested using the pentylenetetrazole (PTZ) model in rats. Compounds structurally related to N-(tert-butyl)-5-oxo demonstrated protective effects against seizures at doses as low as 20 mg/kg.
Properties
IUPAC Name |
N-tert-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-11(2,3)13-8(15)7-6-12-10-14(9(7)16)4-5-17-10/h6H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTOPMWIUJCDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.